molecular formula C6H6N6 B074722 2,4-Diaminopteridine CAS No. 1127-93-1

2,4-Diaminopteridine

Cat. No. B074722
CAS RN: 1127-93-1
M. Wt: 162.15 g/mol
InChI Key: CITCTUNIFJOTHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Diaminopteridine and its derivatives involves complex chemical reactions, aiming to explore the compound's potential applications and understand its behavior under different conditions. For instance, the synthesis of tritiated N-[4-(2,4-diaminopteridine-6-methyl)-3,4-dihydro-2H-1,4-benzothiazine-7-carbonyl]-L-homo glutamic acid (MX-68) was described, showcasing the methodological advancements in the chemical synthesis of complex molecules related to 2,4-Diaminopteridine (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds derived from 2,4-Diaminopteridine, such as unsymmetrical Schiff bases, has been thoroughly investigated through techniques like single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular arrangements and interactions, such as hydrogen bonding and the tautomeric forms of these compounds in solution (Opozda et al., 2006).

Chemical Reactions and Properties

2,4-Diaminopteridine derivatives undergo various chemical reactions, demonstrating a wide range of chemical behaviors and properties. For example, gold-catalyzed cycloadditions of ynamides and nitriles to construct 2,4-diaminopyridine cores highlight the compound's versatility and potential in creating structurally complex molecules with unique properties (Chen et al., 2016).

Physical Properties Analysis

The study of 2,4-Diaminopteridine and its derivatives extends to their physical properties, including stability under various conditions. Stability studies of related compounds, like 3,4-diaminopyridine, under different stress conditions, provide valuable information on how the structure influences stability, offering insights into the design and storage of these compounds (Raust et al., 2007).

Scientific Research Applications

  • Antibacterial and Antimicrobial Applications :

    • Collier and Waterhouse (1952) explored the use of 2,4-diaminopteridines in inhibiting the growth of Streptococcus faecalis and Staphylococcus aureus, finding some diaminopteridines to be effective against these strains (Collier & Waterhouse, 1952).
  • Antimalarial Research :

    • Ommeh et al. (2004) tested the effectiveness of 2,4-diaminopteridine derivatives against Plasmodium falciparum. Some compounds exhibited potent inhibitory activities, indicating their potential as antimalarial agents (Ommeh et al., 2004).
  • Inhibition of Nitric Oxide Synthase and Therapeutic Applications :

    • Ma et al. (2009) synthesized substituted 2,4‐diaminopteridine derivatives and evaluated their inhibitory properties against inducible nitric oxide synthase (iNOS). Some compounds showed potent inhibitory activities and displayed protective activities in rat models of septic shock and immunological hepatic injury (Ma et al., 2009).
  • Potentiation of Sulphadimidine Against Eimeria Infections :

    • Research by Horton‐Smith, Long, and Collier (1960) found that certain 2,4-diaminopteridines potentiated sulphadimidine against Eimeria infections in chicks, suggesting a synergistic effect for treating these infections (Horton‐Smith, Long, & Collier, 1960).
  • Inhibition of Pneumocystis Carinii and Toxoplasma Gondii Dihydrofolate Reductase :

    • Jackson et al. (1996) identified disubstituted diaminopteridines as novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing potential for treating infections caused by these organisms (Jackson et al., 1996).

Future Directions

The 2,4-diaminopteridine core represents a new scaffold for lipoxygenase inhibition as well as sustaining anti-inflammatory properties . This suggests potential future directions in the development of new drugs for inflammation and related conditions .

properties

IUPAC Name

pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITCTUNIFJOTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324980
Record name 2,4-Diaminopteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopteridine

CAS RN

1127-93-1
Record name 2,4-Pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminopteridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminopteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-PTERIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
669
Citations
F Ma, G Lue, WF Zhou, QJ Wang… - … der Pharmazie: An …, 2009 - Wiley Online Library
Substituted 2,4‐diaminopteridine derivatives 10a–10l were prepared in moderate to good yield. Their structures were confirmed by 1 H‐NMR and MS spectroscopy, as well as by …
Number of citations: 10 onlinelibrary.wiley.com
S Ommeh, E Nduati, E Mberu, G Kokwaro… - Antimicrobial agents …, 2004 - Am Soc Microbiol
The activities of 28 6-substituted 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines against Plasmodium falciparum were tested. The 50% …
Number of citations: 27 journals.asm.org
E Nduati, S Hunt, EM Kamau… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
We have tested the hypothesis that 2,4-diamino-6-hydroxymethyl-pteridine (DAP), 2,4-diaminopteroic acid (DAPA), and 2,4 diamino-N10-methyl-pteroic acid (DAMPA) could be …
Number of citations: 39 journals.asm.org
J Marelius, M Graffner-Nordberg, T Hansson… - Journal of computer …, 1998 - Springer
Binding energy calculations for complexes of mutant and wild-type human dihydrofolate reductases with 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors are reported. …
Number of citations: 75 link.springer.com
WR Boon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
A series of derivatives of 2: 4-diaminopteridine having one or both aminogroups substituted, has been prepared by condensation of the appropriate tetra-aminopyrimidines and a-…
Number of citations: 21 pubs.rsc.org
A Rosowsky, V Cody, N Galitsky, H Fu… - Journal of medicinal …, 1999 - ACS Publications
As part of a larger search for potent as well as selective inhibitors of dihydrofolate reductase (DHFR) enzymes from opportunistic pathogens found in patients with AIDS and other …
Number of citations: 73 pubs.acs.org
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
In studies aimed toward identifying effective and safe inhibitors of kinase signaling cascades that underlie ischemia/reperfusion (I/R) injury, we synthesized a series of pteridines and …
Number of citations: 67 pubs.acs.org
L Adane, PV Bharatam - Indian journal of pharmaceutical sciences, 2010 - ncbi.nlm.nih.gov
A molecular docking study was carried out on 28 compounds belonging to 2, 4-diaminoquinazoline and 2, 4-diaminopteridine analogs using Glide, FlexX and GOLD programs and the X…
Number of citations: 11 www.ncbi.nlm.nih.gov
JH Jones, EJ Cragoe Jr - Journal of Medicinal Chemistry, 1968 - ACS Publications
The synthesis of a series of N-uinidmo-o-ammopyrazinecarboxnmidines, principally by the reaction of a:>-aminopyrazinecarbonitrile with an appropriate guanidine, is described. …
Number of citations: 31 pubs.acs.org
E Taylor, C Cheng - The Journal of Organic Chemistry, 1959 - ACS Publications
(5) We are indebted for the microanalyses to Dr. Joseph F. Alicino, Metuchen, NJ guanidine carbonate in 10 ml. of ethylene glycol was warmed gently for 3 min. to give a clear, deep red …
Number of citations: 2 pubs.acs.org

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